

4-chloro-6-ethoxyquinoline CAS number 103862-63-1

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Compound of Interest

Compound Name: 4-Chloro-6-ethoxyquinoline

Cat. No.: B010680

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Technical Guide: 4-chloro-6-ethoxyquinoline

CAS Number: 103862-63-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-6-ethoxyquinoline is a substituted quinoline derivative that serves as a valuable building block in organic and medicinal chemistry. Its structure, featuring a reactive chlorine atom at the 4-position and an ethoxy group at the 6-position, makes it a versatile intermediate for the synthesis of more complex heterocyclic systems. Quinoline scaffolds are of significant interest in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. This document provides a technical overview of **4-chloro-6-ethoxyquinoline**, including its properties, and, due to the limited specific public data on this exact compound, it draws analogies from the closely related and well-documented compound, 4-chloro-6,7-dimethoxyquinoline, to illustrate potential synthetic routes and applications in drug development, particularly in the synthesis of kinase inhibitors.^{[1][2]}

Physicochemical Properties

The fundamental properties of **4-chloro-6-ethoxyquinoline** are summarized below. This data is compiled from various chemical suppliers and databases.

Property	Value	Source
CAS Number	103862-63-1	N/A
Molecular Formula	C ₁₁ H ₁₀ ClNO	MySkinRecipes[2]
Molecular Weight	207.66 g/mol	MySkinRecipes[2]
Purity	Typically ≥97%	MySkinRecipes[2]
Appearance	Solid (form may vary)	N/A
Storage Conditions	Room Temperature	MySkinRecipes[2]

Applications in Medicinal Chemistry

4-chloro-6-ethoxyquinoline is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds.[2] The quinoline core is a privileged scaffold in drug discovery, and this particular derivative is noted for its utility in creating:

- **Kinase Inhibitors:** The 4-chloro position is susceptible to nucleophilic substitution, allowing for the attachment of various side chains that can interact with the ATP-binding site of protein kinases.
- **Anticancer Agents:** Many quinoline-based compounds exhibit antiproliferative activity, and this molecule serves as a starting point for novel cancer therapeutics.[2]
- **Antimalarial Drugs:** The quinoline ring is a cornerstone of many antimalarial drugs, and derivatives of **4-chloro-6-ethoxyquinoline** could be explored for this purpose.[2]
- **Complex Heterocyclic Systems:** It is a valuable reagent for researchers building novel molecular architectures for various biological targets.[2]

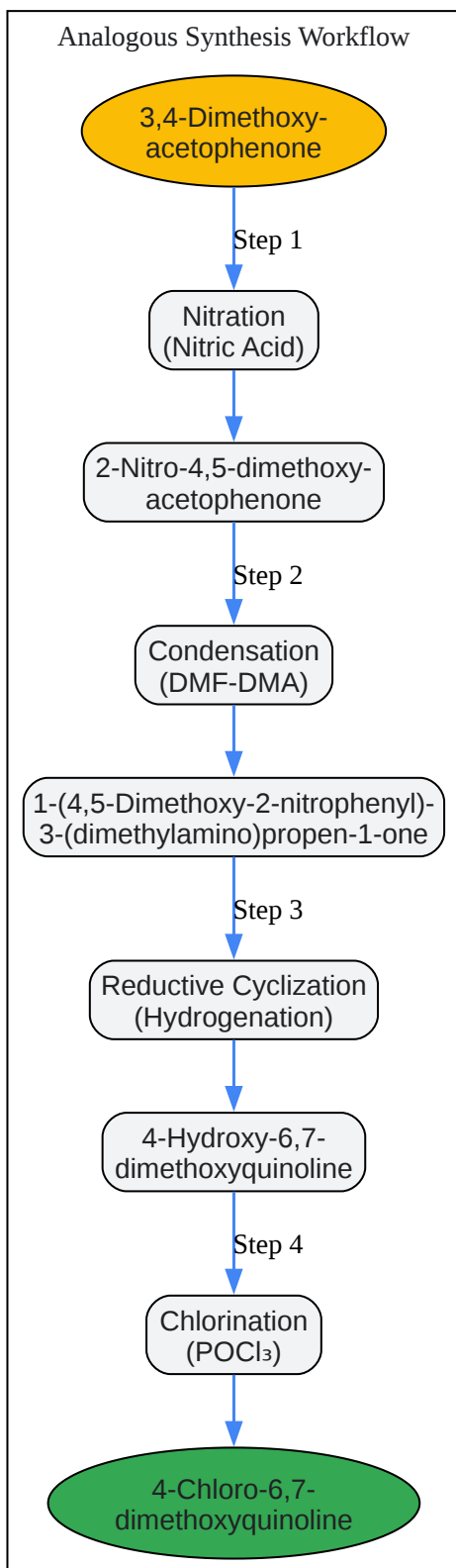
Experimental Protocols: Synthesis (Analogous Compound)

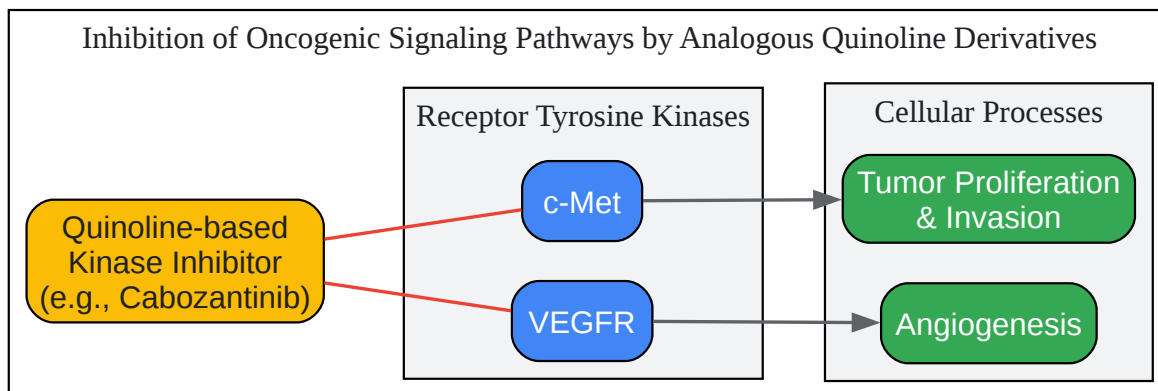
While specific, detailed experimental protocols for the synthesis of **4-chloro-6-ethoxyquinoline** are not readily available in the public domain, the synthesis of the closely related 4-chloro-6,7-dimethoxyquinoline is well-documented and provides a likely analogous

route. The following multi-step protocol is adapted from a patented method for synthesizing this key intermediate.^[3] The synthesis of **4-chloro-6-ethoxyquinoline** would likely follow a similar pathway, starting with a correspondingly substituted acetophenone.

Analogous Synthesis of 4-chloro-6,7-dimethoxyquinoline:

- Nitration: 3,4-dimethoxyacetophenone is nitrated using nitric acid in a suitable solvent like acetic acid to produce 2-nitro-4,5-dimethoxyacetophenone.^[3]
- Condensation: The resulting nitro compound is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.^[3]
- Reductive Cyclization: The propenone derivative undergoes a hydrogenation reaction, followed by intramolecular cyclization to form 4-hydroxy-6,7-dimethoxyquinoline.^[3]
- Chlorination: The final step involves the chlorination of the hydroxyl group using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4-chloro-6,7-dimethoxyquinoline.^[3]





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